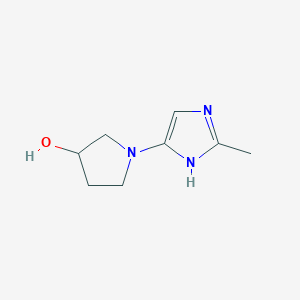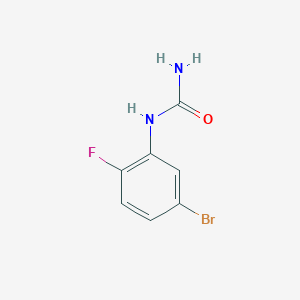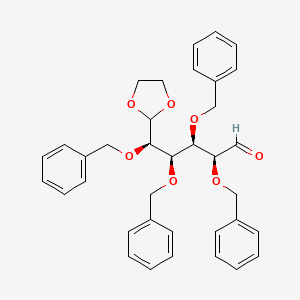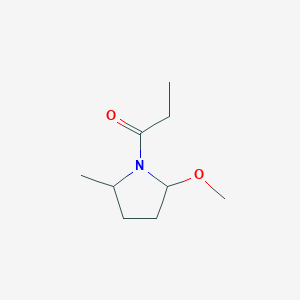
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol is a compound that features both an imidazole and a pyrrolidine ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the pyrrolidine ring, depending on the reagents used.
Substitution: Both the imidazole and pyrrolidine rings can undergo substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of the imidazole ring can lead to halogenated imidazoles, while alkylation can introduce various alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol include other imidazole derivatives and pyrrolidine-containing molecules. For example:
Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole share the imidazole ring but differ in their substituents.
Pyrrolidine-containing molecules: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine share the pyrrolidine ring but have different functional groups.
The uniqueness of this compound lies in its combination of both the imidazole and pyrrolidine rings, which allows it to exhibit a diverse range of chemical and biological activities.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
1-(2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H13N3O/c1-6-9-4-8(10-6)11-3-2-7(12)5-11/h4,7,12H,2-3,5H2,1H3,(H,9,10) |
InChI-Schlüssel |
XEJZPBIMMPEFTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1)N2CCC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)


![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)

![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)

![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)



![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
